molecular formula C10H9N3O B5585761 6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

Cat. No. B5585761
M. Wt: 187.20 g/mol
InChI Key: XTVMSAJMKAXOLV-UHFFFAOYSA-N
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Description

The compound "6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole" is part of a broader class of chemical entities known for their unique molecular frameworks, which incorporate oxadiazole and indole moieties. These compounds have garnered attention due to their interesting chemical and physical properties, which make them relevant in various scientific and technological fields.

Synthesis Analysis

The synthesis of indole derivatives like "6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole" often involves annelation processes and cycloaddition reactions. For instance, 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime can be annelated with acetylene in the presence of KOH/DMSO/H2O under pressure, leading to NH- or N-vinyl-5,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-g]indoles, which are then aromatized to the target indoles (Budaev et al., 2019). Additionally, one-pot synthesis approaches involving 1,4-dipolar cycloaddition reactions have been explored to create novel indole derivatives (Sammor et al., 2018).

Molecular Structure Analysis

The molecular structure of indole derivatives, including "6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole," features a fusion of oxadiazole and indole rings, leading to a complex heterocyclic system. Structural elucidation is often achieved through spectroscopic methods and, in some cases, confirmed by single-crystal X-ray diffraction, revealing the precise arrangement of atoms within the molecule and the nature of its 3D conformation.

Chemical Reactions and Properties

Indole derivatives exhibit a range of chemical reactivities due to their heterocyclic structure, allowing for further functionalization and modification. Reactions such as oxidative coupling, cycloadditions, and skeletal rearrangements enable the synthesis of a variety of compounds with diverse properties (Gu et al., 2006).

Future Directions

The future directions for “6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole” could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . More research could also be conducted to understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

6,7-dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-5-7-9(13(6)2)4-3-8-10(7)12-14-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVMSAJMKAXOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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